3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)
CAS No.: 441313-61-7
Cat. No.: VC6404392
Molecular Formula: C29H25N3O9S2
Molecular Weight: 623.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441313-61-7 |
|---|---|
| Molecular Formula | C29H25N3O9S2 |
| Molecular Weight | 623.65 |
| IUPAC Name | 3-[[8-[(2-carboxy-1-phenylethyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C29H25N3O9S2/c33-25(34)14-21(17-8-3-1-4-9-17)31-42(38,39)23-16-24(28-27-19(23)12-7-13-20(27)29(37)30-28)43(40,41)32-22(15-26(35)36)18-10-5-2-6-11-18/h1-13,16,21-22,31-32H,14-15H2,(H,30,37)(H,33,34)(H,35,36) |
| Standard InChI Key | NRAXCCYXGIVKJI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC(CC(=O)O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
Key properties inferred from structural analogs :
| Property | Value/Range |
|---|---|
| LogP (Partition Coefficient) | ~3.5–4.2 (hydrophobic core) |
| Solubility | Low aqueous solubility |
| pKa | ~4.1 (carboxylic acid), ~9.8 (sulfonamide) |
The disulfonyl groups enhance polarity, while the phenylpropanoic acid termini contribute to hydrogen-bonding capacity.
Synthetic Considerations
Retrosynthetic Analysis
Hypothetical synthetic routes (Figure 2) may involve:
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Benzo[cd]indole Core Synthesis: Cyclization of substituted naphthylamines with ketones or aldehydes under acidic conditions .
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Sulfonylation: Reaction of the indole amine groups with sulfonic acid derivatives (e.g., sulfonyl chlorides).
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Coupling with Phenylpropanoic Acid: Amide bond formation using carbodiimide-based coupling agents.
Challenges in Synthesis
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Regioselectivity: Achieving disubstitution at the 6 and 8 positions of the benzo[cd]indole requires careful control of reaction conditions.
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Steric Hindrance: Bulky phenylpropanoic acid groups may impede coupling efficiency, necessitating high-temperature or microwave-assisted synthesis.
Reactivity and Functional Group Transformations
Sulfonamide Reactivity
The sulfonamide groups (-SONH-) are susceptible to:
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Nucleophilic Substitution: At the sulfur center under basic conditions.
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Complexation with Metals: Potential chelation sites for transition metals (e.g., Cu, Zn) .
Carboxylic Acid Derivatives
The terminal carboxylic acids can undergo:
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Esterification: To improve membrane permeability.
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Salt Formation: With amines or inorganic bases to enhance solubility.
Biological Implications and Analog Studies
Sulfonamide-Containing Heterocycles
Sulfonamides are well-documented for their enzyme inhibitory properties. For example, azlactones with sulfonamide substituents exhibit antibacterial activity against Salmonella typhi and Escherichia coli (MIC: 8–32 µg/mL) . While direct data on the target compound is limited, structural analogs suggest potential interactions with:
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Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ): A nuclear receptor implicated in autoimmune diseases.
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Th17 Cell Differentiation: Modulation of interleukin-17 production via RORγ antagonism.
Benzo[cd]indole Derivatives
Compounds featuring the benzo[cd]indole scaffold (e.g., PubChem CID 46888394) demonstrate:
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